The Discovery and Synthesis of Hsd17B13-IN-100 (BI-3231): A Technical Guide
The Discovery and Synthesis of Hsd17B13-IN-100 (BI-3231): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4][5][6] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the development of small molecule inhibitors.[1][4] This technical guide provides an in-depth overview of the discovery and synthesis of Hsd17B13-IN-100, also known as BI-3231, a potent and selective chemical probe for HSD17B13.[7][8]
Discovery of Hsd17B13-IN-100 (BI-3231)
The discovery of BI-3231 was the result of a systematic drug discovery campaign initiated by a high-throughput screening (HTS) effort.[7]
High-Throughput Screening (HTS)
A library of approximately 1.1 million compounds was screened against the enzymatic activity of human HSD17B13.[7] The assay utilized estradiol as a substrate and NAD+ as a cofactor, with the conversion of estradiol to estrone monitored by matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS).[7] This screen identified a novel phenol-containing compound (Compound 1) as a starting point for optimization.[7]
Lead Optimization
Subsequent structure-activity relationship (SAR) studies focused on improving the potency, selectivity, and physicochemical properties of the initial hit. This iterative process of chemical synthesis and biological testing led to the identification of BI-3231 (compound 45 in the original publication).[7][8] A key finding during the optimization process was that the inhibitory activity of this chemical series is dependent on the presence of NAD+.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for Hsd17B13-IN-100 (BI-3231).
Table 1: In Vitro Potency of BI-3231
| Target | Species | Assay Type | IC50 | Ki |
| HSD17B13 | Human | Enzymatic | 1 nM[9][10] | 0.7 ± 0.2 nM[11][12] |
| HSD17B13 | Mouse | Enzymatic | 13 nM,[9] 14 nM[10] | - |
| HSD17B13 | Human | Cellular (HEK293) | 11 ± 5 nM[11] | - |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Species | Assay Type | IC50 | Notes |
| HSD17B11 | Human | Enzymatic | > 10 µM[11][12] | Closest structural homolog to HSD17B13.[1] |
| COX-2 | - | Eurofins Safety Screen (44 targets) | - | Showed 49% inhibition at 10 µM.[11][12] |
Experimental Protocols
Human HSD17B13 Enzymatic Activity Assay (MALDI-TOF MS)
This assay was employed for the high-throughput screening campaign.[7][8]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[7][8]
-
Compound Preparation: Compounds were serially diluted in 100% DMSO. 50 nL of the compound solution was dispensed into a 1536-well assay plate.[7][8]
-
Enzyme and Substrate Addition: Recombinant human HSD17B13 enzyme, estradiol (substrate), and NAD+ (cofactor) were added to the assay plate.
-
Incubation: The reaction was incubated at a controlled temperature to allow for the enzymatic conversion of estradiol to estrone.
-
Detection: The formation of estrone was quantified using MALDI-TOF mass spectrometry.[7]
-
Data Analysis: Raw data were normalized to positive and negative controls to determine the percent inhibition for each compound.[7][8]
Cellular Human HSD17B13 Activity Assay
This assay was used to determine the potency of BI-3231 in a cellular context.[7]
-
Cell Culture: HEK293 cells stably overexpressing human HSD17B13 were seeded in 384-well plates in DMEM medium containing 10% FBS, Glutamax, and sodium pyruvate.[7]
-
Compound Treatment: 50 nL of serially diluted compounds in DMSO were added to the cells and incubated for 30 minutes at 37°C.[7]
-
Substrate Addition: Estradiol (60 µM) was added to each well, and the plates were incubated for 3 hours at 37°C.[7]
-
Sample Preparation: An aliquot of the supernatant was taken, and an internal standard (d4-estrone) was added. The samples were derivatized with Girard's Reagent P overnight.[7]
-
Detection: The levels of estrone were measured by RapidFire MS/MS.[7]
-
Cell Viability: A CellTiter-Glo Luminescent Cell Viability Assay was performed in parallel to exclude cytotoxic effects.[7][8]
-
Data Analysis: The IC50 values were calculated by normalizing the data to controls.[7][8]
Synthesis of Hsd17B13-IN-100 (BI-3231)
The synthesis of BI-3231 is a multi-step process. The detailed reaction scheme is presented below.[7]
Scheme 1: Synthesis of BI-3231 Reagents and conditions: (a) MeSO2Cl, NEt3, CH2Cl2, 90% yield; (b) N,O-bis(trimethylsilyl)acetamide, MeCN, 76% yield; (c) EtI, K2CO3, DMF, 69% yield; (d) --INVALID-LINK--palladium(II) dichloride, EtOH, water, 51% yield; (e) 1-(chloromethyl)-4-methoxybenzene, K2CO3, MeCN, quant. yield; (f) n-BuLi, tetrahydrofuran (THF), −78 °C, trimethyl borate, then 4 M HCl, 91% yield; (g) trifluoroacetic acid (TFA), CH2Cl2, 69% yield.[7]
Visualizations
Signaling Pathway and Mechanism of Action
HSD17B13 is localized to lipid droplets within hepatocytes and is believed to play a role in lipid metabolism.[2][3][4] Its expression is upregulated in patients with NAFLD.[2][3] The enzymatic activity of HSD17B13, which includes the conversion of retinol to retinaldehyde, is implicated in the progression of liver disease.[4] BI-3231 acts as a potent inhibitor of this enzymatic activity.[7] Its binding to HSD17B13 is uncompetitive with respect to NAD+, indicating that the binding of the cofactor is a prerequisite for inhibitor binding.[1]
Caption: Role of HSD17B13 in NAFLD and inhibition by BI-3231.
Experimental Workflow for Discovery
The discovery of BI-3231 followed a classical drug discovery workflow, beginning with a large-scale screen and progressing through stages of optimization and characterization.
Caption: Workflow for the discovery of Hsd17B13-IN-100 (BI-3231).
Logical Relationship of the Mechanism of Action
The inhibitory action of BI-3231 is intricately linked to the binding of the cofactor NAD+ to the HSD17B13 enzyme.
Caption: NAD+-dependent inhibition of HSD17B13 by BI-3231.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 11. eubopen.org [eubopen.org]
- 12. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
